6-Hydroxyaldosterone
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Overview
Description
Tofenacin is an antidepressant drug with a tricyclic-like structure. It was developed and marketed in the United Kingdom and Italy in the early 1970s and 1980s by Brocades-Stheeman & Pharmacia, which is now part of Astellas Pharma . Tofenacin acts as a serotonin-norepinephrine reuptake inhibitor and is also the major active metabolite of orphenadrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tofenacin involves the reaction of N-methyl-2-(2-methylphenyl)(phenyl)methoxyethanamine with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of Tofenacin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Tofenacin undergoes various chemical reactions, including:
Oxidation: Tofenacin can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Tofenacin into its reduced forms.
Substitution: Tofenacin can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tofenacin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin-norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Industry: Utilized in the development of new antidepressant drugs and related compounds.
Mechanism of Action
Tofenacin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . It may also possess anticholinergic and antihistamine properties due to its structural similarity to orphenadrine . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation .
Comparison with Similar Compounds
Orphenadrine: A closely related compound with similar antidepressant properties.
Clemastine: Shares some structural similarities and pharmacological effects.
Tiazesim: Another compound with a tricyclic-like structure and similar therapeutic applications.
Uniqueness: Tofenacin is unique due to its dual action as a serotonin-norepinephrine reuptake inhibitor and its role as the major active metabolite of orphenadrine. This dual action contributes to its effectiveness in treating depressive symptoms, particularly in patients with Parkinson’s disease .
Properties
CAS No. |
124251-89-4 |
---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-6,11-dihydroxy-17-(2-hydroxyethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H30O5/c1-20-6-4-13(24)8-16(20)17(25)9-14-15-3-2-12(5-7-22)21(15,11-23)10-18(26)19(14)20/h8,11-12,14-15,17-19,22,25-26H,2-7,9-10H2,1H3/t12-,14+,15+,17?,18+,19-,20+,21+/m1/s1 |
InChI Key |
VKFQBXSZDPCGGC-RRUQBFNBSA-N |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4CCO)C=O)O)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O |
Synonyms |
6 beta-hydroxyaldosterone 6-hydroxyaldosterone 6-hydroxyaldosterone, (6beta,11beta,17alpha)-isome |
Origin of Product |
United States |
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